3-Bromo-4-methoxy-5-(trifluoromethyl)aniline
Overview
Description
3-Bromo-4-methoxy-5-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 1373920-70-7 . It has a molecular weight of 270.05 . It is a liquid at ambient temperature .
Physical And Chemical Properties Analysis
3-Bromo-4-methoxy-5-(trifluoromethyl)aniline is a liquid at ambient temperature . The storage temperature is ambient .Scientific Research Applications
Pharmaceutical Research
3-Bromo-4-methoxy-5-(trifluoromethyl)aniline: is a valuable intermediate in pharmaceutical research. Its trifluoromethyl group is particularly significant in the development of new drugs due to its ability to improve the metabolic stability and bioavailability of pharmaceuticals . This compound can be used to synthesize molecules that target a variety of biological pathways, potentially leading to treatments for diseases such as cancer and neurological disorders.
Agrochemical Development
In the agrochemical industry, this compound’s bromine atom makes it a candidate for creating novel pesticides and herbicides. The bromine atom can be used for further chemical reactions, allowing for the synthesis of compounds with specific properties desired in agrochemicals, such as increased potency or selectivity .
Material Science
The unique structure of 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline lends itself to the development of advanced materials. Its incorporation into polymers could lead to materials with enhanced thermal stability and chemical resistance, which are valuable in various industrial applications .
Organic Synthesis
This compound serves as a building block in organic synthesis. It can undergo various chemical reactions, including coupling reactions, which are fundamental in constructing complex organic molecules. This is crucial for synthesizing natural products, pharmaceuticals, and other organic compounds .
Analytical Chemistry
In analytical chemistry, 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline can be used as a standard or reagent in chromatographic methods and spectroscopic analysis. Its distinct chemical signature allows for precise identification and quantification of substances in complex mixtures .
Chemical Education
Due to its reactivity and the presence of multiple functional groups, this compound is an excellent subject for educational purposes. It can be used to demonstrate various organic chemistry reactions and techniques, serving as a practical example for students learning about organic synthesis .
properties
IUPAC Name |
3-bromo-4-methoxy-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-5(8(10,11)12)2-4(13)3-6(7)9/h2-3H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHWRZMMLVKQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224004 | |
Record name | Benzenamine, 3-bromo-4-methoxy-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1373920-70-7 | |
Record name | Benzenamine, 3-bromo-4-methoxy-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-bromo-4-methoxy-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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